4-Morpholinesuccinonitrile
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Overview
Description
4-Morpholinesuccinonitrile is a chemical compound that features a morpholine ring attached to a succinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinesuccinonitrile typically involves the reaction of morpholine with succinonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the morpholine, followed by nucleophilic substitution with succinonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinesuccinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or amides.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Morpholinesuccinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as in the treatment of certain diseases, is ongoing.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Morpholinesuccinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but without the nitrile group.
Succinonitrile: Contains the nitrile group but lacks the morpholine ring.
4-Morpholinecarboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
Uniqueness
4-Morpholinesuccinonitrile is unique due to the combination of the morpholine ring and the nitrile group, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components alone.
Properties
CAS No. |
65157-83-7 |
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Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-morpholin-4-ylbutanedinitrile |
InChI |
InChI=1S/C8H11N3O/c9-2-1-8(7-10)11-3-5-12-6-4-11/h8H,1,3-6H2 |
InChI Key |
ULOCPIAMQAYKIU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CC#N)C#N |
Origin of Product |
United States |
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